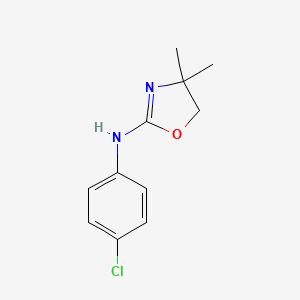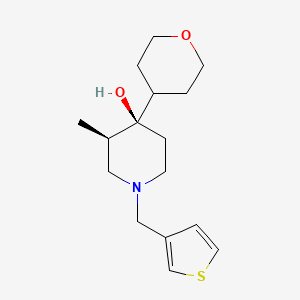
2-(2-tert-butylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-tert-Butylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound of interest due to its potential application in various fields such as organic synthesis, material science, and possibly pharmacology, excluding drug use and dosage considerations. Its molecular structure incorporates tert-butyl and methoxyphenyl groups, which may influence its physical, chemical, and reactivity profiles.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reaction sequences, starting from basic aromatic compounds or through the modification of existing acetamide frameworks. For example, Leuckart synthesis has been utilized to generate novel acetamide derivatives showing potential bioactivity due to the incorporation of substituents like bromo, tert-butyl, and methoxy groups at strategic positions on the phenoxy nucleus (Rani et al., 2016). Efficient synthesis methods have been developed for related compounds, emphasizing the role of specific functional groups in the final product's properties and activities (Urban et al., 1997).
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be complex, with potential hydrogen bonding patterns and crystal structures influenced by substituents. Studies on similar compounds have shown that hydrogen bonding and crystal packing can significantly affect the compound's stability and interactions with other molecules (López et al., 2010). The presence of tert-butyl and methoxy groups can lead to varied hydrogen bonding patterns and molecular conformations.
Chemical Reactions and Properties
Acetamide derivatives can participate in a range of chemical reactions, influenced by their functional groups. For instance, the presence of chloro and methoxy groups can direct electrophilic substitution reactions or influence nucleophilic addition reactions. The reactivity of such compounds can be tailored for specific synthetic routes or for the modification of biomolecules (Davis & Healy, 2010).
Eigenschaften
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-19(2,3)14-7-5-6-8-16(14)24-12-18(22)21-13-9-10-17(23-4)15(20)11-13/h5-11H,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKGRVPZHSGAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-anilino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5655130.png)

![2-(2,4-dichlorophenoxy)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5655149.png)
![(3aR*,9bR*)-7-methoxy-2-(4-methoxybenzyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5655161.png)
![(3R*,4S*)-4-cyclopropyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5655172.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-1H-indol-4-yl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5655181.png)
![sodium ethyl[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]sulfamate](/img/structure/B5655185.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B5655203.png)
![5-methyl-N-[2-(2-pyrazinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5655220.png)
![[1,1-dimethyl-2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]amine dihydrochloride](/img/structure/B5655222.png)
